REACTION_CXSMILES
|
CC1C2C(=CC=CC=2)C(N)=CC=1.[CH2:13]([C:15]1[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[C:21]2[C:16]=1[CH2:17][CH2:18][CH2:19][CH2:20]2)[CH3:14]>>[CH2:13]([C:15]1[C:16]2[CH2:17][CH2:18][CH2:19][CH2:20][C:21]=2[C:22]([NH2:25])=[CH:23][CH:24]=1)[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C2=CC=CC=C12)N
|
Name
|
5-ethyl-8-nitro-1,2,3,4-tetrahydro-naphthalene
|
Quantity
|
795 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C2CCCCC2=C(C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C(C=2CCCCC12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |